
3-Bromo-2-chloro-5-fluorobenzaldehyde
Übersicht
Beschreibung
3-Bromo-2-chloro-5-fluorobenzaldehyde is an organic compound used as an intermediate in organic syntheses . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of this compound involves organic synthesis reactions . For instance, 2-Bromo-5-fluorobenzaldehyde can be prepared by reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide .Molecular Structure Analysis
The molecular formula of this compound is C7H3BrClFO . The InChI code is 1S/C7H3BrClFO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H .Chemical Reactions Analysis
This compound is a reactant in the synthesis of 3,4-diamino-3-cyclobutene-1,2-diones and 9,10-Dihydro-9,10-diboraanthracenes . It is also used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The molecular weight is 237.46 . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Fluorinated Compounds
Antimicrobial Screening : A study by Jagadhani et al. (2014) focused on the synthesis of chalcones using Bromo-2-fluorobenzaldehyde, which were further processed to create compounds with potential antimicrobial activities. The synthesized compounds were structurally established based on spectral data and screened for their antimicrobial properties (Jagadhani, Kundalikar, & Karale, 2014).
Experimental and Theoretical Structural Studies : Parlak et al. (2014) conducted experimental and theoretical studies on 4-Chloro-3-fluorobenzaldehyde, examining its structure through X-ray diffraction, FT-IR, and Raman techniques. The study compared conformational isomers and provided vibrational assignments through density functional theory (Parlak, Kumar, Fun, Keşan, Rhyman, Ramasami, Chandraju, & Quah, 2014).
Synthesis of Benzothiazepines and Pyrazolines : Jagadhani et al. (2015) explored the synthesis of fluorinated benzothiazepines and pyrazolines from 4-Bromo-2-fluorobenzaldehyde. This research contributed to the structural establishment of these compounds, highlighting their potential in various applications (Jagadhani, Kundlikar, & Karale, 2015).
Applications in Analytical Chemistry
- Analytical Development for Active Drug Substances : Shen et al. (2016) used 4-bromo-3-fluorobenzaldehyde in developing analytical methods for quantifying regioisomer impurities in active drug substances. This study provided significant insights into controlling the purity of starting materials and final drug products (Shen, Semin, Fang, & Guo, 2016).
Synthesis of Novel Compounds
- Stereoselective Synthesis : Xu et al. (2014) developed a one-pot stereoselective synthesis method for 2-aminobenzylidene derivatives using halogenated benzaldehydes, including 2-fluoro-5-nitrobenzaldehyde. This synthesis approach was noted for its high stereoselectivity and yields (Xu, Ge, Wang, Luo, Liu, & Yu, 2014).
Structural and Vibrational Studies
- Molecular Structure and Vibrational Analysis : Tursun et al. (2015) conducted a comprehensive study on the molecular structure and properties of 2-fluoro-4-bromobenzaldehyde using X-ray diffraction and vibrational spectroscopy. This study provided valuable insights into the molecular structure and vibrational characteristics of the compound (Tursun, Kumar, Bilge, Rhyman, Fun, Parlak, Ramasami, Chandraju, & Quah, 2015).
Safety and Hazards
3-Bromo-2-chloro-5-fluorobenzaldehyde is associated with several safety hazards. It may cause skin and eye irritation, and it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Wirkmechanismus
Mode of Action
The mode of action of 3-Bromo-2-chloro-5-fluorobenzaldehyde is primarily through its reactivity with other compounds. The halogen atoms (bromine, chlorine, and fluorine) and the aldehyde group in the molecule can participate in various chemical reactions. For instance, the bromine atom can undergo a Suzuki coupling reaction under palladium catalysis with organoboronic acids . The compound can also undergo nucleophilic addition reactions with common nucleophiles such as formate and organolithium reagents to yield corresponding benzyl alcohol derivatives .
Biochemical Pathways
As an intermediate in organic syntheses, it can be used to synthesize a variety of complex organic molecules, potentially affecting multiple biochemical pathways depending on the final product .
Result of Action
As an intermediate in organic syntheses, its effects would largely depend on the final compounds it is used to synthesize .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other chemicals . Its stability can be influenced by light, as it is light-sensitive . These factors can potentially influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
3-Bromo-2-chloro-5-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound’s halogen atoms and aldehyde group make it reactive towards nucleophilic attack, allowing it to participate in various chemical reactions. For instance, the bromine atom can undergo nucleophilic substitution reactions, while the aldehyde group can form Schiff bases with amino groups in proteins. These interactions can lead to the modification of enzyme activity and protein function. Additionally, this compound can act as an electrophile in reactions with nucleophilic biomolecules, potentially altering their structure and activity .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by modifying key signaling proteins through covalent binding. For example, the aldehyde group can react with cysteine residues in proteins, leading to changes in protein conformation and function. This can impact various cellular processes, including gene expression and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and alterations in cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of covalent adducts with nucleophilic biomolecules, such as proteins and nucleic acids. The aldehyde group of this compound can form Schiff bases with amino groups in proteins, leading to the modification of protein structure and function. Additionally, the halogen atoms can participate in halogen bonding interactions with biomolecules, further influencing their activity. These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under inert atmosphere and low temperatures, but it can degrade over time when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of stress response pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can induce mild oxidative stress and transient changes in cellular signaling pathways. At higher doses, this compound can cause significant toxicity, including cell death and tissue damage. Studies in animal models have identified threshold doses beyond which the compound’s adverse effects become pronounced, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with biomolecules. These metabolic processes can influence the compound’s bioavailability and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels by altering the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioactivity and toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. These localizations can impact the compound’s activity and function, as well as its interactions with other biomolecules. For example, the presence of this compound in the mitochondria can affect mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
3-bromo-2-chloro-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELBOBDPFXOLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




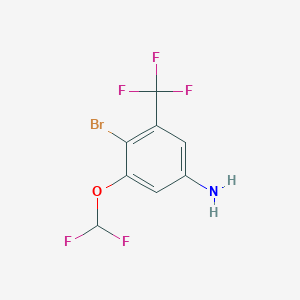
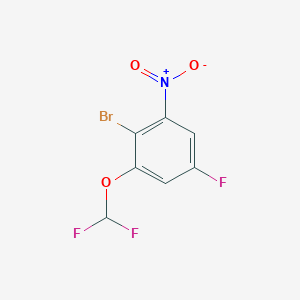



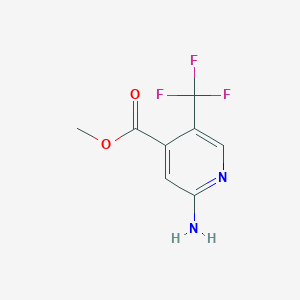


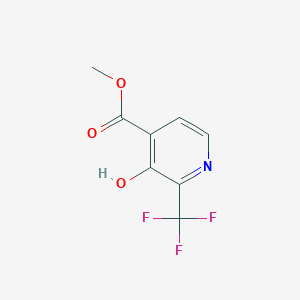
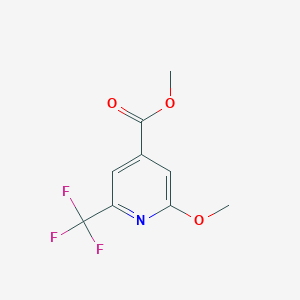
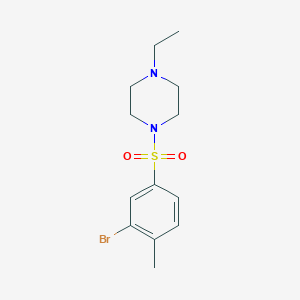
![3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1410249.png)
